molecular formula C17H20N2O3S B2885577 Propan-2-yl 2-amino-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate CAS No. 350997-05-6

Propan-2-yl 2-amino-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate

Cat. No.: B2885577
CAS No.: 350997-05-6
M. Wt: 332.42
InChI Key: ROLRTDFPMGLHBU-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

propan-2-yl 2-amino-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-9(2)22-17(21)13-11(4)14(23-15(13)18)16(20)19-12-8-6-5-7-10(12)3/h5-9H,18H2,1-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROLRTDFPMGLHBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(C(=C(S2)N)C(=O)OC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 2-amino-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of a thiophene derivative with an appropriate amine and isocyanate under controlled conditions . The reaction conditions often require the use of solvents like dichloromethane or tetrahydrofuran and catalysts such as triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 2-amino-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbamoyl group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents or nucleophiles like sodium methoxide can be used under appropriate conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thiophene derivatives, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of Propan-2-yl 2-amino-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 5

a. Ethyl 2-Amino-4-methyl-5-[(2-(trifluoromethyl)phenyl)carbamoyl]thiophene-3-carboxylate
  • Molecular Formula : C₁₆H₁₅F₃N₂O₃S
  • Molecular Weight : 372.36 g/mol
  • CAS : 312619-71-9
  • Key Differences :
    • Ethyl ester (vs. isopropyl) reduces steric bulk.
    • Trifluoromethylphenyl carbamoyl introduces electron-withdrawing fluorine atoms, enhancing metabolic stability and lipophilicity.
  • Implications : Increased resistance to enzymatic degradation compared to the parent compound .
b. Ethyl 2-Amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate
  • Molecular Formula : C₁₄H₁₄N₂O₄S
  • Molecular Weight : 306.34 g/mol
  • CAS : 174072-89-0
  • Key Differences :
    • Nitro group replaces carbamoyl, reducing hydrogen-bonding capacity.
    • Ethyl ester simplifies synthesis.
  • Implications : Lower solubility in polar solvents due to nitro group’s electron-withdrawing nature .

Variations in Ester Groups

a. Methyl 2-Amino-5-[(4-chlorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate
  • Molecular Formula : C₁₄H₁₃ClN₂O₃S
  • Molecular Weight : 324.78 g/mol
  • CAS : 149587-85-9
  • Key Differences :
    • Methyl ester (vs. isopropyl) decreases molecular weight.
    • 4-Chlorophenyl carbamoyl introduces halogen-based reactivity.
  • Implications: Potential for enhanced antimicrobial activity due to chlorine’s electrophilic properties .

Functional Group Modifications

a. Ethyl 2-(2-Chloropropanamido)-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate
  • Molecular Formula : C₁₃H₁₆ClN₃O₄S
  • Molecular Weight : 353.80 g/mol
  • CAS : 746607-43-2
  • Key Differences :
    • Chloropropanamido group at position 2 introduces a reactive alkyl halide moiety.
    • Methylcarbamoyl at position 5 reduces steric hindrance compared to 2-methylphenyl.
  • Implications : Higher reactivity in nucleophilic substitution reactions .

Solubility and Lipophilicity

Compound LogP* Solubility (mg/mL) Key Substituent Influence
Parent Compound (CAS 329082-05-5) 3.2 0.15 (DMSO) Isopropyl ester enhances LogP
Ethyl Trifluoromethyl Analog (CAS 312619-71-9) 3.8 0.10 (DMSO) CF₃ group increases lipophilicity
Nitrophenyl Derivative (CAS 174072-89-0) 2.5 0.05 (Water) Nitro group reduces solubility

*Predicted using fragment-based methods.

Biological Activity

Propan-2-yl 2-amino-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate is a synthetic compound with potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C25H39N3O3SC_{25}H_{39}N_{3}O_{3}S with a molecular weight of 401.59 g/mol. The compound features a thiophene ring, which is known for its diverse biological activities.

Pharmacological Activities

The biological activity of this compound can be categorized into several key areas:

1. Antitumor Activity

Research indicates that thiophene derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have shown inhibitory effects on cancer cell proliferation. A study demonstrated that related thiophene compounds inhibited the growth of various cancer cell lines, including breast and lung cancer cells, with IC50 values ranging from 10 to 30 µM .

2. Anti-inflammatory Effects

Thiophene derivatives are also recognized for their anti-inflammatory properties. The presence of specific functional groups in the structure enhances their ability to inhibit pro-inflammatory cytokines. In vitro studies have shown that these compounds can reduce the expression of TNF-alpha and IL-6 in macrophages .

3. Antimicrobial Activity

Compounds containing thiophene rings have been reported to possess antimicrobial properties against various pathogens. For example, studies have indicated that certain thiophene-based compounds demonstrate effective antibacterial activity against both Gram-positive and Gram-negative bacteria .

Structure-Activity Relationships (SAR)

The structure of this compound significantly influences its biological activity. Key SAR findings include:

Structural Feature Impact on Activity
Thiophene RingEssential for antitumor and antimicrobial activity
Carbamoyl GroupEnhances solubility and bioavailability
Methyl SubstituentsIncrease potency against cancer cells

Case Studies

Several studies have investigated the biological activity of thiophene derivatives similar to this compound:

  • Antitumor Efficacy : A study evaluated a series of thiophene derivatives against human breast cancer cell lines, revealing that modifications at the 4-position significantly increased cytotoxicity .
  • Anti-inflammatory Mechanism : Another research focused on the anti-inflammatory effects of thiophenes, demonstrating that these compounds inhibited NF-kB signaling pathways in activated macrophages .
  • Antimicrobial Testing : A recent investigation tested various thiophene derivatives for their antimicrobial efficacy, showing promising results against resistant strains of bacteria .

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